1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. The compound's molecular formula is CHBrNO, and it features a bromoethanone moiety attached to a 5-amino-1,2,4-oxadiazole ring. This structure allows for various chemical reactions and applications in pharmaceuticals.
1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone falls under the category of heterocyclic compounds due to the presence of nitrogen in its oxadiazole ring. It is classified as an organobromine compound due to the bromine atom in its structure.
The synthesis of 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone typically involves the bromination of 5-amino-1,2,4-oxadiazole derivatives. A common method includes:
The reaction mechanism typically involves electrophilic substitution where the nitrogen atom on the oxadiazole ring acts as a nucleophile attacking the electrophilic carbon of the bromoethanone moiety.
Key molecular data includes:
1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone can undergo several chemical reactions:
The reactivity of the bromo group allows for versatile synthetic pathways leading to various derivatives that may exhibit biological activity.
The mechanism of action for compounds like 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone often involves interaction with biological targets such as enzymes or receptors. The presence of the oxadiazole ring contributes to its ability to form hydrogen bonds and interact with amino acid residues within active sites of proteins.
Research indicates that modifications at the oxadiazole position can significantly alter biological activity, making it a valuable scaffold for drug design.
1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone exhibits several notable physical properties:
Key chemical properties include:
The compound has several scientific uses:
The synthesis of 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone (C₄H₄BrN₃O₂, MW: 206.00 g/mol) centers on electrophilic functionalization of the 5-amino-1,2,4-oxadiazole scaffold. The predominant route involves direct bromination at the 3-position using bromoacetyl bromide as the key reagent. This method exploits the nucleophilicity of the oxadiazole nitrogen, which attacks the carbonyl carbon of bromoacetyl bromide, displacing bromide and forming the target bromoethanone linkage [4]. Alternative approaches, such as halogen exchange or oxidative bromination, are less efficient due to competing ring degradation and lower regioselectivity. The bromoacetyl bromide route achieves yields of 70-85% when high-purity starting materials are used under optimized conditions .
Solvent polarity and temperature critically influence reaction efficiency and byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) facilitate higher solubility of 5-amino-1,2,4-oxadiazole derivatives but may promote nucleophilic substitution side reactions at the bromoacetyl group. Dichloromethane (DCM) reduces these side reactions due to its lower polarity, though it may require longer reaction times. Temperature control is essential: reactions typically proceed at 0°C to room temperature (20-25°C) to suppress polybromination and thermal degradation [4]. Excess bromoacetyl bromide (>1.5 eq.) drives the reaction to completion, while temperatures exceeding 30°C significantly increase hydrobromide salt byproducts [4].
Table 1: Solvent Performance in Bromoethanone Synthesis
Solvent | Reaction Time (h) | Yield (%) | Major Byproducts |
---|---|---|---|
Dichloromethane | 4–6 | 80–85 | <5% Hydrobromide salts |
Dimethylformamide | 2–3 | 70–75 | 10–15% Disubstituted products |
Acetonitrile | 5–7 | 65–70 | 8–12% Ring-opened amides |
Tetrahydrofuran | 6–8 | 60–65 | 15% Unreacted starting material |
The bromination proceeds via a two-step addition-elimination mechanism:
Density functional theory (DFT) calculations indicate the nucleophilicity of the oxadiazole nitrogen is enhanced by the electron-donating 5-amino group, which increases electron density at N3 by 28% compared to unsubstituted oxadiazoles [8]. This explains the regioselectivity observed at the 3-position rather than the 2-position. Infrared spectroscopy confirms successful conjugation via disappearance of the amidoxime N–H stretch (3350 cm⁻¹) and emergence of a strong C=O vibration at 1685 cm⁻¹ [1] [4].
Bromoacetyl bromide outperforms alternatives like bromoacetyl chloride or α,α-dibromoacetone due to its superior electrophilicity and leaving group stability.
Table 2: Brominating Agent Efficiency Comparison
Reagent | Reaction Temp (°C) | Isolated Yield (%) | Purity (HPLC) | Key Limitations |
---|---|---|---|---|
Bromoacetyl bromide | 0–25 | 80–85 | >95% | Moisture sensitivity |
Bromoacetyl chloride | 0–25 | 60–65 | 85–90% | HCl byproduct causes ring degradation |
α,α-Dibromoacetone | 25–40 | 45–50 | 75–80 | Low electrophilicity, ketone side products |
N-Bromosuccinimide/AcOH | 40–50 | <30 | 60–70 | Radical side reactions, low regioselectivity |
Bromoacetyl chloride generates HCl in situ, which protonates the oxadiazole ring, reducing nucleophilicity and promoting hydrolysis. N-Bromosuccinimide (NBS) in acetic acid affords poor yields (<30%) due to competitive electrophilic bromination at the amino group [4]. The crystalline product from bromoacetyl bromide reactions typically displays a melting point of 120–130°C and characteristic ¹H NMR signals: δ 4.22 (s, 2H, CH₂Br) and 6.80 (br s, 2H, NH₂) [4].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6